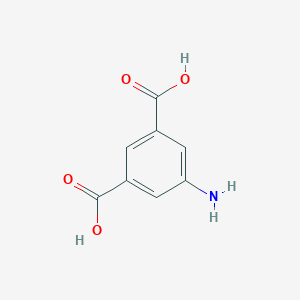

5-Aminoisophthalic acid

描述

5-Aminoisophthalic acid (5-AIP, H₂NC₆H₃-1,3-(CO₂H)₂; CAS 99-31-0) is a benzene-1,3-dicarboxylic acid derivative with an amino group at the 5-position. Its molecular weight is 181.15 g/mol, and it exhibits versatile coordination chemistry due to its two carboxylate groups and a primary amine, enabling diverse binding modes (bridging, chelating, or monodentate) in metal-organic frameworks (MOFs) and coordination polymers . This compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA), facilitating its use in polymer synthesis and nanocomposites .

Applications of 5-AIP span materials science, sensing, and catalysis. It serves as a ligand in dysprosium-based MOFs for luminescent sensing of nitroaromatics , a precursor for Schiff base chemosensors , and a functionalizing agent for carbon nanotubes to enhance thermal stability in polymer composites . Its amino group allows post-synthetic modifications, distinguishing it from simpler dicarboxylic acids like isophthalic or terephthalic acid.

准备方法

Sodium Disulfide Reduction: A High-Efficiency Method

Reaction Mechanism and Optimization

The patented sodium disulfide (Na₂S₂) reduction method converts 5-nitroisophthalic acid (5-NIA) to 5-AIA via a two-electron transfer process. The nitro group (-NO₂) is reduced to an amine (-NH₂) under alkaline conditions, with sodium disulfide acting as the reducing agent . Key steps include:

-

Alkaline Dissolution : 5-NIA is dissolved in a heated aqueous solution of sodium carbonate (Na₂CO₃), maintaining a mass ratio of 1:0.6–0.73 for 5-NIA:Na₂CO₃. This step ensures deprotonation of carboxylic acid groups, enhancing solubility and reactivity .

-

Reduction Phase : A 20–25% sodium disulfide solution is added dropwise at 90–98°C, initiating an exothermic reaction. The molar ratio of 5-NIA:Na₂S₂ is critical, with optimal performance at 1:0.6–0.75 .

-

Acidification and Crystallization : Post-reaction, hydrochloric acid (HCl) acidifies the filtrate to pH 3–3.5, precipitating 5-AIA as an off-white crystalline powder .

The method’s efficiency stems from precise temperature control and stoichiometric balancing, minimizing side reactions like over-reduction or oxidation.

Performance Data

Table 1 summarizes results from two representative trials :

| Parameter | Example 1 | Example 2 |

|---|---|---|

| 5-NIA (g) | 100 | 100 |

| Na₂CO₃ (g) | 60 | 70 |

| Na₂S₂ Solution Concentration | 20% | 25% |

| Reaction Time (h) | 2.5 | 3.0 |

| Yield (%) | 97.0 | 97.4 |

| Purity (%) | 99.5 | 99.7 |

| Melting Point (°C) | >300 | >300 |

The consistency in yield and purity across trials underscores the method’s robustness. Purity is verified via melting point analysis and HPLC, with no detectable impurities .

Traditional Reduction Methods: Limitations and Challenges

Iron Powder Reduction

Early industrial methods employed iron powder in acidic media to reduce 5-NIA. While cost-effective, this approach suffers from:

-

Low Yields (85–90%) : Incomplete reduction due to passivation of iron surfaces by oxide layers.

-

Product Discoloration : Iron oxides impart a grayish tint, necessitating additional purification steps .

-

Environmental Concerns : Acidic wastewater containing iron residues requires neutralization, increasing processing costs.

Sodium Sulfite Reduction

Sodium sulfite (Na₂SO₃) offers milder conditions but achieves only 90–92% yields. Side reactions, such as sulfonation of the aromatic ring, further complicate purification .

Emerging Applications and Derivative Synthesis

While beyond direct preparation, 5-AIA’s utility in synthesizing advanced materials highlights the importance of high-purity precursors. For example:

-

Metal-Organic Frameworks (MOFs) : 5-AIA coordinates with zinc or cobalt ions to form porous structures, as in {[Zn(5-AIP)(4,4'-azopy)₀.₅]·0.75DMF}ₙ .

-

Fluorescent Chemosensors : Alkyne-functionalized 5-AIA derivatives exhibit selectivity for Cu²⁺ ions, enabling applications in environmental monitoring .

Industrial-Scale Considerations

Process Economics

The sodium disulfide method’s raw material costs are offset by high yields and minimal waste. A cost breakdown for producing 1 kg of 5-AIA includes:

-

5-NIA : $220 (primary cost driver).

-

Na₂S₂ and Na₂CO₃ : $45.

-

Energy and Labor : $80.

化学反应分析

Types of Reactions: 5-Aminoisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium disulfide is used for the reduction of the nitro group.

Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: this compound itself from 5-nitroisophthalic acid.

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

Chemical Synthesis and Material Science

Polymer Production

5-Aminoisophthalic acid serves as a precursor for the synthesis of poly(this compound) through oxidative polymerization. This polymer exhibits potential applications in high-performance materials due to its thermal stability and mechanical properties .

Metal-Organic Frameworks (MOFs)

5-AIPA is utilized in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation, and catalysis. For instance, cobalt(II) complexes of 5-aminoisophthalate have been synthesized and characterized for their structural integrity and magnetic properties . These frameworks demonstrate high efficiency in photodegradation processes, particularly for environmental remediation of phenolic compounds .

| Application | Description | Reference |

|---|---|---|

| Polymer Production | Synthesis of poly(this compound) | |

| Metal-Organic Frameworks | Cobalt(II) complexes for gas storage |

Biomedical Applications

Fluorescent Probes

Recent studies have explored the use of this compound in developing fluorescent probes for detecting metal ions. A notable example is the synthesis of a kojic acid-appended bis-1,2,3-triazole chemosensor that utilizes 5-AIPA as a key component. This probe shows high selectivity for Cu²⁺ ions and potential antimicrobial properties . The incorporation of 5-AIPA enhances the electronic properties of these sensors, making them suitable for biological applications.

Biosensors

Another significant application is in the development of biosensors. A novel organic nano linker created from this compound and phenylenediamine has been reported to exhibit high sensitivity for therapeutic monitoring in biological fluids . This highlights the compound's utility in medical diagnostics.

| Application | Description | Reference |

|---|---|---|

| Fluorescent Probes | Detection of metal ions | |

| Biosensors | Monitoring therapeutic levels |

Environmental Applications

Heavy Metal Ion Sensing

The chelating properties of this compound make it an effective component in sensors designed to detect heavy metals in environmental samples. The aforementioned fluorescent probes developed using 5-AIPA can selectively bind to metal ions, providing a method for monitoring environmental pollution .

Water Treatment

Research indicates that MOFs incorporating this compound can be used for water purification by adsorbing pollutants such as heavy metals and organic dyes. Their porous nature allows for efficient trapping of contaminants, thus contributing to cleaner water systems .

| Application | Description | Reference |

|---|---|---|

| Heavy Metal Ion Sensing | Environmental monitoring | |

| Water Treatment | Adsorption of pollutants |

Case Study 1: Development of Fluorescent Probes

A study focused on synthesizing a fluorescent probe from this compound demonstrated its application in detecting Cu²⁺ ions with high specificity. The probe was characterized using X-ray crystallography, confirming its structure and effectiveness as a chemosensor .

Case Study 2: Synthesis of Metal-Organic Frameworks

Research into cobalt(II) complexes derived from this compound illustrated their potential use in catalysis and gas storage. The study highlighted the stability and efficiency of these frameworks under various conditions, showcasing their versatility in material science applications .

作用机制

The mechanism of action of 5-aminoisophthalic acid and its derivatives involves their ability to interact with molecular targets through hydrogen bonding and other non-covalent interactions. For example, in the inhibition of the β-polymorph of L-glutamic acid, the compound selectively interacts with pre-critical nuclei, preventing further crystal growth . This selective interaction is based on molecular or supramolecular features, such as crystal symmetry and hydrogen bonding networks .

相似化合物的比较

Structural and Functional Comparison

Table 1 summarizes key differences between 5-AIP and structurally related aromatic dicarboxylic acids.

Key Observations :

- Amino vs. Carboxyl/Nitro Groups: The NH₂ group in 5-AIP enables covalent functionalization (e.g., Schiff base formation) and enhances metal-binding versatility, unlike isophthalic or terephthalic acid .

- Thermal Stability: 5-AIP decomposes at ~300°C, lower than isophthalic acid (~350°C) due to the amino group’s lower thermal resilience. However, its derivatives, such as polyamides, exhibit improved stability .

- Solubility : 5-AIP’s solubility in polar aprotic solvents facilitates its use in polymer synthesis, whereas terephthalic acid’s insolubility limits its applications to high-temperature processes .

Key Insights :

- Selectivity : 5-AIP-derived sensors (e.g., Z2b) show higher selectivity for Fe³⁺ and Hg²⁺ compared to fluorescein-based probes, which often cross-react with Zn²⁺ .

- Nitroaromatic Detection : The electron-rich NH₂ group in 5-AIP enhances π-π interactions with nitroaromatics, yielding lower LODs than anthracene-based systems .

Thermal and Material Properties

5-AIP-functionalized multi-walled carbon nanotubes (MWCNTs) improve thermal stability in chiral poly(ester-imide) nanocomposites (15% loading increases decomposition temperature by 40°C vs. pure polymer) . In contrast, hydroxyl- or carboxyl-modified MWCNTs exhibit poorer dispersion and lower stability enhancements.

生物活性

5-Aminoisophthalic acid (5-AIA) is an important compound in various chemical and biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

This compound is a derivative of isophthalic acid, characterized by the presence of an amino group at the 5-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Synthesis Methods:

- Catalytic Hydrogenation: 5-AIA can be synthesized from 5-nitroisophthalic acid through catalytic hydrogenation, yielding high purity and yield under optimized conditions. For instance, a study reported a yield of 98.2% with a purity of 99.7% using palladium on carbon as a catalyst in a controlled environment .

- Click Chemistry: Another method involves the Cu(I)-catalyzed reaction with azido compounds to form bis-1,2,3-triazole derivatives, which have been shown to exhibit selective binding properties for metal ions .

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role as a chemosensor and its potential therapeutic applications.

Chemosensor Applications

Recent studies have highlighted the use of 5-AIA in developing chemosensors for detecting metal ions:

- Selective Detection: A chemosensor based on 5-aminoisophthalate linked to kojic acid showed high selectivity for Cu ions. The sensor demonstrated significant fluorescence enhancement upon binding, indicating its potential for environmental monitoring and analytical applications .

Antimicrobial Properties

Research has suggested that derivatives of this compound may possess antimicrobial properties:

- Antibacterial Activity: Some studies indicated that compounds derived from 5-AIA exhibited inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several research findings have documented the biological implications of this compound:

常见问题

Q. What experimental methods are recommended for synthesizing and characterizing 5-aminoisophthalic acid (AIPA) in polymer science?

Basic Research Question

AIPA is commonly synthesized via oxidative polymerization to produce poly(this compound) or blended with polyvinyl alcohol for composite membrane preparation . For characterization, use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid and amine groups) and thermogravimetric analysis (TGA) to assess thermal stability. X-ray diffraction (XRD) can evaluate crystallinity in composite materials. Ensure purity by recrystallization from hot water, as the compound has a high melting point (>300°C) .

Q. How can researchers address discrepancies in reported catalytic activity of AIPA-based metal-organic frameworks (MOFs)?

Advanced Research Question

Contradictions in catalytic or sensing performance of AIPA-based MOFs may arise from variations in synthetic conditions (e.g., solvent, temperature) or functional group modifications . To resolve discrepancies:

- Compare reaction parameters (e.g., molar ratios, pH) across studies.

- Replicate experiments using standardized protocols from literature, such as solvothermal synthesis with Dy³⁺ ions and AIPA ligands .

- Use supplementary characterization (e.g., BET surface area analysis, X-ray photoelectron spectroscopy) to correlate structural features with activity.

- Document all variables meticulously to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

AIPA is classified as a Xi irritant. Key safety measures include:

- Wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Storing the compound at room temperature in a sealed container away from moisture .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

- Dispose of unused material via certified hazardous waste channels .

Q. How can AIPA be functionalized to enhance its role in organic synthesis?

Advanced Research Question

AIPA’s amine and carboxylic acid groups enable diverse functionalization:

- Condensation polymerization : React with 3,3′-diaminobenzidine to synthesize poly(benzimidazole-co-aniline) (PBIANI), optimizing stoichiometry and reaction time .

- MOF modification : Introduce sulfonic or hydroxyl groups via post-synthetic modification to tailor pore size and catalytic sites .

- Crosslinking : Use carbodiimide coupling agents to conjugate AIPA with biomolecules for hybrid materials. Monitor reaction progress via HPLC or mass spectrometry .

Q. What strategies ensure reproducibility in AIPA-based diffusion dialysis membrane studies?

Advanced Research Question

To replicate composite membrane performance (e.g., silica-functionalized AIPA/polyvinyl alcohol blends):

- Standardize polymer blending ratios (e.g., 1:2 AIPA:PVA by weight) and solvent evaporation rates .

- Characterize membrane homogeneity using scanning electron microscopy (SEM) and validate ion permeability via conductivity measurements.

- Compare results against control membranes lacking silica or AIPA.

- Publish raw data (e.g., diffusion coefficients, mechanical strength) in supplementary materials to aid cross-study validation .

Q. How should researchers design experiments to evaluate AIPA’s conformational stability under varying pH conditions?

Basic Research Question

AIPA’s zwitterionic nature makes pH a critical variable:

- Prepare solutions at pH 2–12 and monitor structural stability via UV-Vis spectroscopy (250–400 nm range).

- Use nuclear magnetic resonance (NMR) to detect protonation/deprotonation of amine and carboxylic acid groups.

- Correlate stability with pKa values (predicted via computational tools like Gaussian) to identify optimal pH for applications .

Q. What are the key considerations for integrating AIPA into biohybrid materials for drug delivery?

Advanced Research Question

- Biocompatibility : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to confirm low toxicity.

- Controlled release : Functionalize AIPA with PEG spacers to modulate drug release kinetics. Quantify encapsulation efficiency via fluorescence spectroscopy .

- In vivo testing : Use rodent models to assess biodegradability and inflammatory responses. Ensure compliance with ethical review protocols for animal studies .

Q. How can conflicting data on AIPA’s solubility in polar solvents be resolved?

Basic Research Question

Reported solubility variations may stem from impurities or solvent grades:

- Purify AIPA via recrystallization (water:ethanol, 3:1 v/v) and confirm purity via HPLC (>98%) .

- Test solubility in DMSO, DMF, and water under controlled temperatures (25°C vs. 60°C).

- Document solvent batch numbers and water content, as hygroscopic solvents reduce dissolution .

Q. What computational methods predict the electronic properties of AIPA-derived MOFs?

Advanced Research Question

- Density functional theory (DFT) : Calculate bandgap energies and charge distribution using software like VASP or Quantum ESPRESSO.

- Molecular dynamics (MD) : Simulate ligand-metal interactions to optimize MOF stability.

- Validate predictions with experimental data (e.g., cyclic voltammetry for redox behavior) .

Q. How should literature reviews on AIPA applications prioritize sources for experimental design?

Basic Research Question

- Prioritize peer-reviewed studies with detailed experimental sections (e.g., Sensors, Polymer Chemistry).

- Cross-reference synthesis protocols from journals enforcing standardized reporting (e.g., Beilstein Journal of Organic Chemistry) .

- Exclude non-academic sources (e.g., commercial websites) and verify data against safety datasheets from reputable suppliers (e.g., TCI America) .

属性

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZFDRWPMZESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059193 | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Aminoisophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-31-0 | |

| Record name | 3,5-Dicarboxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R25Y7Y34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。